3-(Perfluorobutyryl)-(-)-camphor
Overview
Description
The compound "3-(Perfluorobutyryl)-(-)-camphor" belongs to a class of chemicals that include perfluoroalkyl moieties, which are known for their unique properties, including chemical and thermal stability, and hydrophobic and lipophobic characteristics. This compound is of interest due to its potential applications in various fields, such as materials science, pharmaceuticals, and analytical chemistry.
Synthesis Analysis
The synthesis of related compounds, such as immobilized 3-(perfluoroalkanoyl)-(1R)-camphorate nickel complexes, involves the immobilization of these complexes onto poly(dimethylsiloxane) phases. These complexes have been synthesized, characterized, and used for enantioseparation abilities in gas chromatography, indicating the versatility and applicability of this compound class in separation sciences (Stockinger, Spallek, & Trapp, 2012).
Molecular Structure Analysis
The molecular structure of oxovanadium(IV) bis((1R)-3-(heptafluorobutyryl)camphorate) shows a trimeric state in the solid form. It crystallizes in the cubic system with a planar V3O3 ring, highlighting the complex geometry and coordination environment around the vanadium atoms, which is crucial for its catalytic activity in asymmetric hetero Diels-Alder reactions (Togni, Rist, Rihs, & Schweiger, 1993).
Chemical Reactions and Properties
Research into the chemical reactions of camphor derivatives has shown the potential for creating fluorinated amino acids via photoinduced diastereoselective addition of perfluoroalkyl iodides to acrylic acid derivatives. This method allows for moderate to good stereoselectivities, offering a route to chiral fluorine-containing amino acids, which could be related to the reactivity and potential applications of "3-(Perfluorobutyryl)-(-)-camphor" (Yajima & Nagano, 2007).
Scientific Research Applications
Asymmetric Catalysis : A study by Gerstberger and Anwander (2001) explored the use of mesoporous inorganic/metalorganic hybrid materials, combining rare earth metal centers with chiral ligands including 3-(Perfluorobutyryl)-(-)-camphor, for asymmetric catalysis. They found that these materials displayed increased catalytic activity in asymmetric hetero-Diels–Alder cyclization reactions (Gerstberger & Anwander, 2001).
Toxicokinetics and Biotransformation : Völkel et al. (2006) investigated the toxicokinetics and biotransformation of 3-(4-Methylbenzylidene)camphor in rats after oral administration, which is a related compound. This study provides insights into the metabolism and elimination pathways of similar camphor derivatives (Völkel et al., 2006).
Receptor Activation and Desensitization : Xu, Blair, and Clapham (2005) examined how camphor activates and desensitizes the Transient Receptor Potential Vanilloid Subtype 1 (TRPV1) channel, a study relevant for understanding the molecular action of various camphor derivatives, including 3-(Perfluorobutyryl)-(-)-camphor (Xu, Blair, & Clapham, 2005).
Sunscreens and Cosmetic Applications : Research by Janjua et al. (2008) on the absorption and excretion of sunscreen ingredients, including 3-(4-Methylbenzylidene)camphor, highlights the relevance of studying the toxicological profile and skin penetration of 3-(Perfluorobutyryl)-(-)-camphor and related compounds in cosmetic applications (Janjua et al., 2008).
Organic Chemistry and NMR Techniques : A study by Yoneda et al. (2007) demonstrates the use of camphor in illustrating NMR techniques, which could be relevant for the structural analysis of 3-(Perfluorobutyryl)-(-)-camphor (Yoneda et al., 2007).
Chiroptical Properties and Crystal Structures : Lin et al. (2011) examined the relationship between crystal structures and chiroptical properties of chiral Yb(III) complexes with camphor-derivative β-diketone ligands, a study relevant to the structural and optical properties of 3-(Perfluorobutyryl)-(-)-camphor (Lin et al., 2011).
Safety And Hazards
properties
IUPAC Name |
(1S,4S)-3-(2,2,3,3,4,4,4-heptafluorobutanoyl)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F7O2/c1-10(2)6-4-5-11(10,3)8(22)7(6)9(23)12(15,16)13(17,18)14(19,20)21/h6-7H,4-5H2,1-3H3/t6-,7?,11+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEWOESYEGLBLNR-NSMOOJLNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2C(=O)C(C(C(F)(F)F)(F)F)(F)F)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H](C1(C)C)C(C2=O)C(=O)C(C(C(F)(F)F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F7O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50583510 | |
Record name | (1S,4S)-3-(Heptafluorobutyryl)camphor | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50583510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Perfluorobutyryl)-(-)-camphor | |
CAS RN |
115224-00-5 | |
Record name | (1S,4S)-3-(Heptafluorobutyryl)camphor | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50583510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Heptafluorobutyryl-(-)-camphor | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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